1-[6-(Benzyloxy)pyridin-3-YL]ethanone
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Overview
Description
1-[6-(Benzyloxy)pyridin-3-YL]ethanone, also known as BPE, is a chemical compound used in scientific research for its ability to bind to specific receptors in the brain.
Mechanism Of Action
1-[6-(Benzyloxy)pyridin-3-YL]ethanone binds to the α4β2 subtype of nAChRs, causing a conformational change that opens the ion channel and allows for the influx of cations such as calcium and sodium. This influx of cations leads to depolarization of the cell membrane and subsequent neurotransmitter release, which can modulate neuronal activity.
Biochemical And Physiological Effects
1-[6-(Benzyloxy)pyridin-3-YL]ethanone has been shown to enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. It has also been implicated in the regulation of dopamine release in the brain, which may contribute to its potential as a treatment for addiction.
Advantages And Limitations For Lab Experiments
One advantage of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is its selectivity for the α4β2 subtype of nAChRs, which allows for more specific manipulation of these receptors in experiments. However, its potency and efficacy may vary depending on the species and brain region being studied, and its effects on other receptor subtypes may complicate interpretation of results.
Future Directions
Future research on 1-[6-(Benzyloxy)pyridin-3-YL]ethanone may focus on its potential therapeutic applications, such as in the treatment of cognitive disorders or addiction. Additionally, further investigation into its mechanism of action and effects on other receptor subtypes may provide insight into the broader role of nAChRs in brain function.
Synthesis Methods
1-[6-(Benzyloxy)pyridin-3-YL]ethanone can be synthesized using a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with benzyl alcohol, followed by the addition of ethyl acetoacetate and subsequent acid-catalyzed cyclization. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
1-[6-(Benzyloxy)pyridin-3-YL]ethanone is commonly used in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is a selective agonist of the α4β2 subtype of nAChRs, making it a valuable tool for studying the role of these receptors in these processes.
properties
CAS RN |
178055-96-4 |
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Product Name |
1-[6-(Benzyloxy)pyridin-3-YL]ethanone |
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(6-phenylmethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
ARFNRWRPGXSAII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
synonyms |
1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |
Origin of Product |
United States |
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